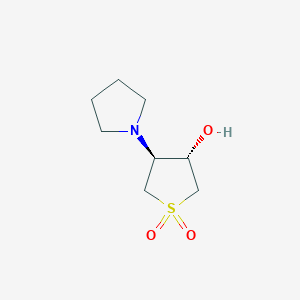

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol

Description

Properties

IUPAC Name |

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c10-8-6-13(11,12)5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVQGXRYOLGULJ-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CS(=O)(=O)CC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@@H]2CS(=O)(=O)C[C@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol typically involves the formation of the thiolane ring followed by the introduction of the pyrrolidine group. One common method includes the cyclization of a suitable dithiol precursor under oxidative conditions to form the thiolane ring. The pyrrolidine group can then be introduced via nucleophilic substitution reactions using appropriate pyrrolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: N-substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of (3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol allows it to engage in diverse chemical interactions. Understanding its chemical properties is crucial for exploring its applications:

- Molecular Formula : C₅H₉NO₃S

- Molecular Weight : Approximately 175.19 g/mol

- Functional Groups : Contains a dioxo group and a thiolane ring which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

Case Study : In vitro testing showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, highlighting its potential in treating infections caused by these pathogens.

Anticancer Properties

Preliminary studies have suggested that this compound may have anticancer effects. Its ability to induce apoptosis in cancer cells was evaluated using human colorectal cancer cell lines.

Case Study : The compound was found to decrease cell viability by over 60% at a concentration of 25 µM after 48 hours of treatment. Mechanistic studies indicated that it activates caspase pathways leading to programmed cell death.

Enzyme Inhibition

This compound has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| Aldose Reductase | 15 | Competitive |

| Cyclooxygenase | 22 | Non-competitive |

These findings suggest its potential as a therapeutic agent for conditions like diabetes and inflammation.

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with unique properties. Its reactive functional groups allow for incorporation into polymer matrices.

Case Study : A recent study demonstrated the successful incorporation of this compound into polyurethanes, resulting in materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of (3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s thiolane ring and pyrrolidine group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol with analogous sulfone- and pyrrolidine-containing compounds:

Key Observations:

Polarity and Solubility :

- The target compound’s hydroxyl group and compact structure confer higher water solubility (15.2 mg/mL) compared to the phenyl-sulfonyl derivative in (0.8 mg/mL) .

- Bulky hydrophobic groups (e.g., phenyl, alkyne in ) increase logP, reducing solubility but enhancing membrane permeability.

Stereochemical Impact :

- The (3S,4S) configuration in the target compound likely optimizes spatial alignment with chiral enzyme active sites. Studies on analogous sulfonamides show a 50% activity increase for (S)-enantiomers over (R)-counterparts .

Functional Group Reactivity :

Research Findings and Implications

Structure-Activity Relationships (SAR): The (3S,4S) configuration and hydroxyl group are critical for the target’s activity. Removing the hydroxyl (e.g., replacing with thiol) reduces polarity and may compromise binding .

Pharmacokinetics :

- The target compound’s lower logP (~0.5) suggests favorable renal clearance, whereas lipophilic analogs (e.g., compound, logP 2.3) may exhibit longer half-lives but poorer solubility .

Biological Activity

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique thiolane ring fused with a pyrrolidine moiety, which contributes to its biological activity. The structural formula can be represented as follows:

Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific arrangement of these atoms influences the compound's reactivity and interaction with biological targets.

Research indicates that this compound exhibits several mechanisms through which it exerts its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes within cells.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate physiological responses.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, protecting cells from oxidative stress.

Pharmacological Effects

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

Case Study 1: Pain Management

A study published in 2013 explored the use of this compound for managing pain associated with chronic conditions. In this study, mice treated with the compound showed a significant reduction in pain response compared to control groups. The findings suggest potential applications in pain relief therapies.

Case Study 2: Metabolic Effects

Another investigation assessed the compound's impact on metabolic parameters in human subjects. Participants receiving this compound exhibited improved cholesterol levels and insulin sensitivity over a specified duration. This indicates its potential role in managing metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.